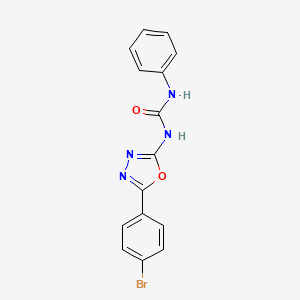
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . Oxadiazole derivatives are known for their diverse pharmacological effects .
Synthesis Analysis
While specific synthesis information for this compound was not found, oxadiazole derivatives are often synthesized using various techniques . For example, some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . These techniques allow for the determination of the crystal structure and the arrangement of atoms within the molecule.
Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound were not found, similar compounds have been studied for their antiviral and other biological activities.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Hemolytic Activities
One study involved the synthesis of a series of compounds related to 1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea, which were evaluated for their antimicrobial and hemolytic activities. These compounds displayed varying degrees of activity against selected microbial species, with some showing promising results comparable to reference standards. Notably, certain derivatives demonstrated potent antimicrobial properties with minimal cytotoxicity, indicating their potential as safer antimicrobial agents (Gul et al., 2017).
Insecticidal Properties
Research into anthranilic diamides analogs containing 1,3,4-oxadiazole rings revealed their insecticidal efficacy against the diamondback moth (Plutella xylostella), a common agricultural pest. The study showed that specific derivatives had high insecticidal activity at low concentrations, highlighting the potential of these compounds for developing new insecticides (Qi et al., 2014).
Applications in Optoelectronics
Oxadiazole derivatives have been studied for their applications in optoelectronic devices. For instance, new oxadiazole derivatives were synthesized and characterized for their thermal, optical, and electrochemical properties, demonstrating their potential as electron-transporting or hole-blocking materials in organic optoelectronic devices due to their good thermal stabilities and low orbital energy levels (Liu et al., 2007).
Organic Light-Emitting Diodes (OLEDs)
Another study focused on the synthesis of m-terphenyl oxadiazole derivatives, which exhibited high electron mobilities, making them suitable as electron transporters and hole/exciton blockers for blue, green, and red phosphorescent OLEDs. The use of these materials in OLEDs resulted in devices with reduced driving voltages and high efficiency, underscoring the value of oxadiazole derivatives in enhancing the performance of OLEDs (Shih et al., 2015).
Wirkmechanismus
Target of Action
Compounds with similar structures have been found to interact with various targets. For example, pyrazole derivatives, which share a similar heterocyclic structure, have been reported to interact with enzymes like acetylcholinesterase (AchE) in the nervous system .
Mode of Action
The interaction of these compounds with their targets often involves binding to the active site of the enzyme or receptor, which can inhibit the function of the target and lead to various downstream effects .
Biochemical Pathways
The inhibition of enzymes like AchE can affect various biochemical pathways. For example, AchE is involved in the breakdown of acetylcholine, a neurotransmitter. Inhibition of AchE can lead to an increase in acetylcholine levels, affecting nerve signal transmission .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For instance, inhibition of AchE can lead to changes in nerve signal transmission, potentially affecting behavior and movement .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN4O2/c16-11-8-6-10(7-9-11)13-19-20-15(22-13)18-14(21)17-12-4-2-1-3-5-12/h1-9H,(H2,17,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYRWZJCEJNCOSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-(2,6-Dimethoxyphenoxy)pyridin-3-yl]methanamine](/img/structure/B2521014.png)
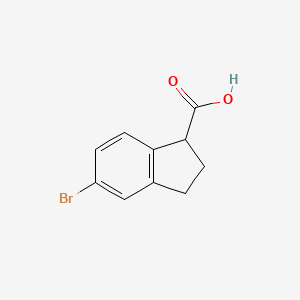
![2-(4-Chlorophenoxy)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2521016.png)
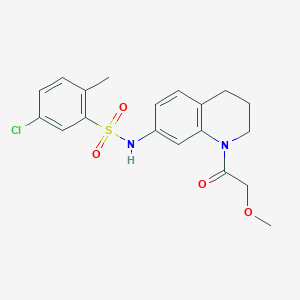
![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide](/img/structure/B2521021.png)
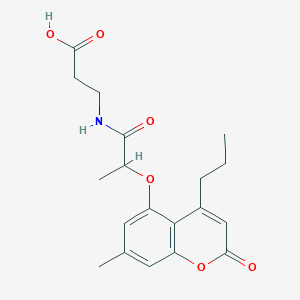
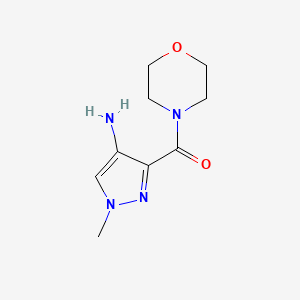
![3-Fluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B2521025.png)
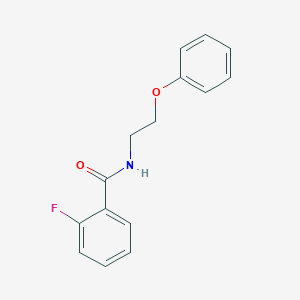
![N6-(2,2-dimethoxyethyl)-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521028.png)


![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B2521037.png)
![2-(1-methyl-1H-indol-3-yl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]acetamide](/img/structure/B2521038.png)